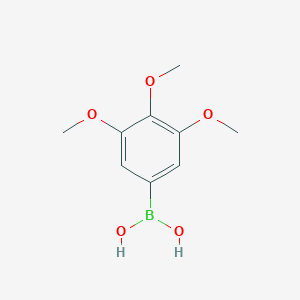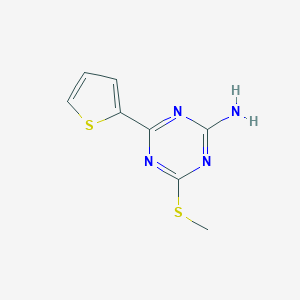
3-Iodo-4-methylbenzyl alcohol
Overview
Description
3-Iodo-4-methylbenzyl alcohol (IMBA) is a chemical compound commonly used in scientific research applications. It is a colorless, crystalline solid with a molecular weight of 188.06 g/mol and a melting point of 70-74 °C. IMBA is a versatile compound that can be used in a variety of laboratory experiments, ranging from organic synthesis to biochemical and physiological studies.
Scientific Research Applications
Oxidative Debenzylation of 4-Methoxy-α-methylbenzyl Esters : Introduced as a new protecting group for carboxylic acids, 4-Methoxy-α-methylbenzyl alcohol demonstrated compatibility with several functional groups vulnerable to reductive debenzylation reaction (Yoo, Kim, & Kyu, 1990).
Oxidation of Alcohols by Hydrogen Peroxide, Catalyzed by Methyltrioxorhenium (MTO) : This study explored the oxidation of primary and secondary alcohols, including 4-Me-alpha-methylbenzyl alcohol, using hydrogen peroxide and MTO as a catalyst (Zauche & Espenson, 1998).
Radioiodinated 2-nitrobenzyl Carbamates as Bioreductive Alkylating Agents : This research involved the synthesis of N-methylcarbamates of iodonitrobenzyl alcohols, including 4-iodo-2-nitrobenzyl alcohol, for potential application in imaging agents (Culbert, Wearring, Chamberlain, & Hunter, 1993).
Synthesis of Group 13 Sesquialkoxides and Their Application as Precursors to Crystalline Oxide Films : The reaction of Me3Ga with 4-methylbenzyl alcohol resulted in the formation of sesquialkoxide, demonstrating its potential application in oxide film production (Basharat et al., 2007).
Selective Photocatalytic Oxidation of Benzyl Alcohol and Its Derivatives : This study focused on the oxidation of derivatives like 4-methylbenzyl alcohol into corresponding aldehydes, demonstrating its utility in photocatalytic processes (Higashimoto et al., 2009).
A Convenient Pd-mediated Oxidation of 4-methylbenzyl Alcohol : Described a mild and convenient method for the oxidation of 4-methylbenzyl alcohol to 4-methylbenzyaldehyde, showcasing its relevance in chemical synthesis (Briones-Miguéns et al., 2013).
Highly Chemo- and Regio-selective Hydroxylations of o- and m-Substituted Toluenes : Demonstrated the biotransformation of 4-methylbenzyl chloride with Cellulosimicrobium cellulans EB-8-4 to 4-methylbenzyl alcohol, revealing a novel dehalogenation activity (Dai et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(3-iodo-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJVNDPZLOBKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409084 | |
| Record name | 3-Iodo-4-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165803-89-4 | |
| Record name | 3-Iodo-4-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-4-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

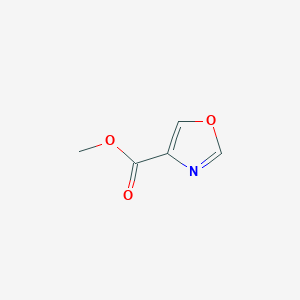
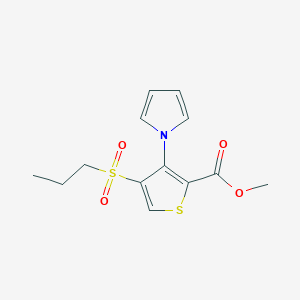
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one](/img/structure/B63264.png)
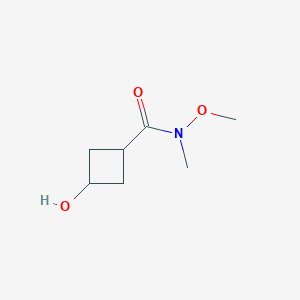
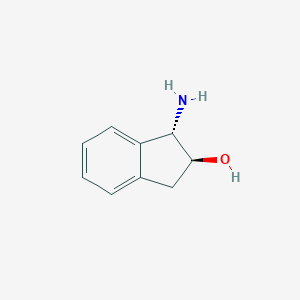
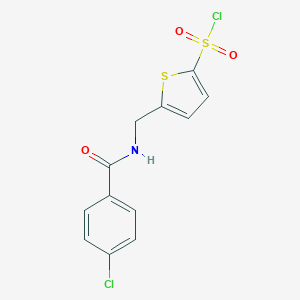
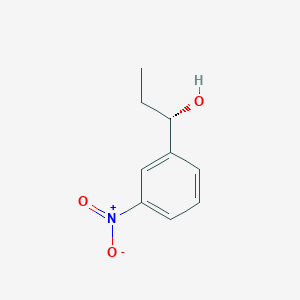
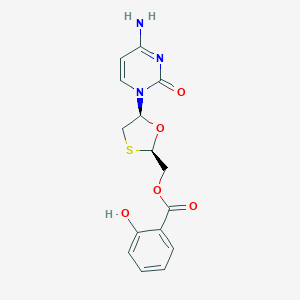
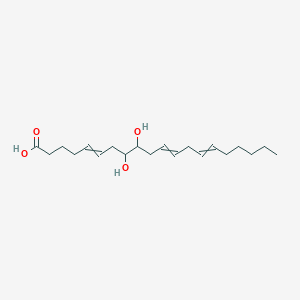
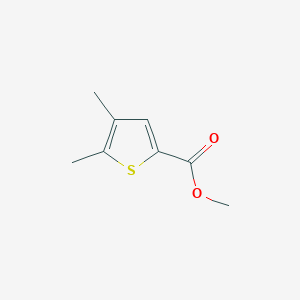
![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
